(3S)-Hex-1-yn-3-amine

Catalog No.
S15138399
CAS No.
62227-54-7
M.F
C6H11N
M. Wt
97.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3S)-Hex-1-yn-3-amine

CAS Number

62227-54-7

Product Name

(3S)-Hex-1-yn-3-amine

IUPAC Name

(3S)-hex-1-yn-3-amine

Molecular Formula

C6H11N

Molecular Weight

97.16 g/mol

InChI

InChI=1S/C6H11N/c1-3-5-6(7)4-2/h2,6H,3,5,7H2,1H3/t6-/m1/s1

InChI Key

QCPOKUXLSVMAIW-ZCFIWIBFSA-N

Canonical SMILES

CCCC(C#C)N

Isomeric SMILES

CCC[C@@H](C#C)N

(3S)-Hex-1-yn-3-amine, also known as (3S)-hex-1-yne-3-amine, is an organic compound characterized by a terminal alkyne functional group and an amine group. Its molecular formula is C6H11NC_6H_{11}N, and it has a distinctive structure featuring a six-carbon chain with a triple bond between the first and second carbon atoms, and an amine functional group attached to the third carbon. The stereochemistry at the third carbon is crucial for its biological activity and reactivity in chemical synthesis.

Typical of alkynes and amines. Key reactions include:

  • Nucleophilic Addition: The terminal alkyne can undergo nucleophilic addition reactions, where it can react with electrophiles to form new carbon-carbon bonds.
  • Alkyne Coupling: This compound can be utilized in coupling reactions, such as Sonogashira or Glaser coupling, where it reacts with other alkynes or halides to form larger, more complex molecules.
  • Amine Reactions: The amine group can participate in typical amine chemistry, including acylation and alkylation reactions.

Several methods exist for the synthesis of (3S)-Hex-1-yn-3-amine:

  • Alkyne Addition Reaction: A common method involves the addition of a chiral amine precursor to a terminal alkyne. This reaction typically requires specific catalysts or conditions to ensure stereoselectivity.
  • One-Pot Reactions: Recent advances have introduced one-pot multi-component reactions that allow for the efficient synthesis of (3S)-Hex-1-yn-3-amine from readily available starting materials .
  • Functional Group Transformations: Starting from simpler alkynes or amines, functional group transformations can lead to the desired compound through a series of well-established organic reactions.

(3S)-Hex-1-yn-3-amine has potential applications in various fields:

  • Pharmaceutical Development: Due to its unique structure, it may serve as a building block for synthesizing novel pharmaceuticals.
  • Material Science: Its properties may be useful in developing new materials, particularly in polymer chemistry.
  • Chemical Research: It serves as an important intermediate in organic synthesis for constructing more complex molecules.

(3S)-Hex-1-yn-3-amine shares similarities with various compounds that also contain alkyne and amine functionalities. Here are some comparable compounds:

Compound NameStructureUnique Features
HexanamideC6H13NOContains an amide instead of an alkyne
(3R)-HexanamineC6H13NStereoisomer of (3S)-Hexanamine
1-HexyneC6H10Simple terminal alkyne without an amine group
4-Pentynoic acidC5H8O2Contains a carboxylic acid functional group
2-AminohexaneC6H15NSimilar chain length but lacks the alkyne functionality

Uniqueness

The uniqueness of (3S)-Hex-1-yn-3-amines lies in its combination of both alkyne and amine functionalities, which allows it to participate in a variety of

XLogP3

0.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

97.089149355 g/mol

Monoisotopic Mass

97.089149355 g/mol

Heavy Atom Count

7

Dates

Modify: 2024-08-11

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